Carpaine
Overview
Description
Synthesis Analysis
The enantioselective total syntheses of Carpaine have been achieved using (S)-1,2,4-butanetriol as a single source of chirality, featuring a key stereoselective intramolecular hetero-Diels-Alder reaction of an acylnitroso compound (Sato, Aoyagi, & Kibayashi, 2003). Another approach involved the total synthesis of (dl)-carpamic acid in five steps starting from a known β-keto ester, demonstrating Carpaine's complex synthetic challenge (Brown & Bourgouin, 1974).
Molecular Structure Analysis
Carpaine's molecular structure has been elucidated through various spectroscopic methods, revealing a molecule that consists of two identically substituted piperidine rings linked together by two ester groups, forming a unique 26-membered ring. This structure is confirmed by X-ray crystallography and mass spectrometry analyses, highlighting the compound's conformational flexibility (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999), (Spiteller-Friedmann & Spiteller, 1964).
Chemical Reactions and Properties
Carpaine's chemical properties are closely linked to its unique molecular structure. The alkaloid exhibits a wide range of reactions, primarily due to the presence of piperidine rings and ester groups. Its reactivity has been explored in the context of synthesis, where strategies like macrocyclic dilactonization and hetero-Diels-Alder reactions play a crucial role (Sato, Aoyagi, & Kibayashi, 2003).
Physical Properties Analysis
Carpaine's physical properties, such as solubility and melting point, are determined by its molecular structure. The compound's flexibility, as demonstrated by its X-ray structures, affects its physical state and interactions with solvents. Its crystalline form and solubility characteristics are crucial for its isolation and purification from natural sources (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999).
Chemical Properties Analysis
Carpaine's chemical properties, including reactivity and stability, are influenced by its structural elements, such as the piperidine rings and ester linkages. These features confer a range of reactivities, from hydrolysis to more complex synthetic transformations. The alkaloid's behavior in chemical reactions underscores its significance in synthetic chemistry and natural product research (Brown & Bourgouin, 1974).
Scientific Research Applications
Cardiomyocyte Proliferation and Repair
Carpaine, a major alkaloid in Carica papaya leaves, exhibits cardioprotective effects in embryonic cardiomyocytes of the H9c2 cell line. It promotes cell proliferation and repair following oxidative insults, mediated through the FAK-ERK1/2 and FAK-AKT signaling pathways. In ischemia-reperfusion injury, carpaine significantly protects and recovers the area affected by hydrogen peroxide treatment, reducing oxidative-stress-induced mitochondrial membrane potential reduction and reactive oxygen species overproduction (Sudi et al., 2022).
Alkaloid Isolation and Quantification
Isolation and quantification of carpaine from papaya leaf extract are essential for its therapeutic application. Studies have successfully isolated carpaine by chromatography methods and quantified it using Thin Layer Chromatography and High-Performance Thin-Layer Chromatography, demonstrating its presence in significant quantities in papaya leaves (Susilawati et al., 2021) (Haldar et al., 2020).
Antiplasmodial Activity
Carpaine demonstrates significant antiplasmodial activity, supporting traditional uses of papaya leaves as a malaria preventative. Research shows carpaine's effectiveness against Plasmodium falciparum strains, highlighting its potential in antimalarial drug development (Teng et al., 2019).
Antithrombocytopenic Activity
Carpaine shows antithrombocytopenic activity, sustaining blood platelet counts in busulfan-induced thrombocytopenic rats. This validates the traditional use of Carica papaya leaves in treating thrombocytopenia associated with diseases and drugs (Zunjar et al., 2016).
Antioxidant Properties
Studies on carpaine's degradation kinetics and antioxidant properties indicate its potential in treating dengue fever and inhibiting oxidation processes in the human body. Freeze-dried papaya leaf samples show better stability, indicating potential for storage and therapeutic use (Yap et al., 2022).
properties
IUPAC Name |
(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3/t21-,22-,23+,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCMASJCYVAIF-QCVMBYIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026582 | |
Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carpaine | |
CAS RN |
3463-92-1 | |
Record name | Carpaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3463-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carpaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carpaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLR223H4QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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